molecular formula C4H6Cl2Si B160964 Divinyldichlorosilane CAS No. 1745-72-8

Divinyldichlorosilane

Cat. No.: B160964
CAS No.: 1745-72-8
M. Wt: 153.08 g/mol
InChI Key: MAYIDWCWWMOISO-UHFFFAOYSA-N
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Safety and Hazards

Divinyldichlorosilane is a highly flammable liquid and vapor. It causes severe skin burns and eye damage . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Divinyldichlorosilane, also known as Dichlorodivinylsilane, is a chemical compound used in the synthesis of various materialsIt is used as a precursor in the synthesis of silica-based materials .

Mode of Action

The mode of action of this compound involves chemical reactions with other compounds. For instance, it can react with diglycidyl ether of bisphenol-S to yield poly (silyl ether) with pendant chloromethyl groups . This reaction is an example of how this compound interacts with its targets to bring about changes in their chemical structure.

Biochemical Pathways

The materials synthesized using this compound can have various applications, including the fabrication of blue phosphorescent organic light emitting diodes (oleds) .

Result of Action

The primary result of this compound’s action is the formation of new chemical compounds or the modification of surfaces. For example, it can be used to modify the surface of materials, providing them with properties such as toughness, durability, and resistance to shock .

Preparation Methods

Divinyldichlorosilane can be synthesized through the reaction of ethylene olefin with silicon dichloride. This reaction typically requires the assistance of a solvent and is facilitated by either light or heat . The reaction conditions are crucial for achieving a high yield and purity of the product.

Industrial Production Methods:

    Solvent-Assisted Reaction: The reaction between ethylene and silicon dichloride is carried out in the presence of a solvent, which helps in stabilizing the reaction intermediates and products.

    Thermal or Photochemical Activation: The reaction can be activated by either heat or light, which provides the necessary energy to drive the reaction forward.

Chemical Reactions Analysis

Divinyldichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as alcohols or amines, to form corresponding silanes.

    Addition Reactions: The vinyl groups in this compound can participate in addition reactions, such as hydrosilylation, where hydrogen atoms are added across the double bonds.

    Polymerization Reactions: this compound can undergo polymerization to form polysiloxanes, which are used in the production of silicone-based materials.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Transition metal catalysts, such as platinum or palladium, are often used in hydrosilylation reactions.

    Solvents: Organic solvents, such as toluene or hexane, are used to facilitate the reactions.

Major Products:

    Siloxanes: Formed through polymerization reactions.

    Substituted Silanes: Formed through substitution reactions with various nucleophiles.

Comparison with Similar Compounds

Divinyldichlorosilane can be compared with other similar compounds, such as:

    Dichlorodiphenylsilane: Similar in structure but contains phenyl groups instead of vinyl groups.

    Dichlorodimethylsilane: Contains methyl groups instead of vinyl groups.

    Dichlorodiethylsilane: Contains ethyl groups instead of vinyl groups.

Uniqueness: this compound is unique due to its vinyl groups, which provide additional reactivity and versatility in chemical reactions compared to other similar compounds. This makes it particularly valuable in the synthesis of functionalized polymers and advanced materials.

Properties

IUPAC Name

dichloro-bis(ethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2Si/c1-3-7(5,6)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYIDWCWWMOISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169836
Record name Dichlorodivinylsilane
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Molecular Weight

153.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-72-8
Record name Dichlorodiethenylsilane
Source CAS Common Chemistry
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Record name Dichlorodivinylsilane
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Record name Dichlorodivinylsilane
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Record name Dichlorodivinylsilane
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Record name DICHLORODIVINYLSILANE
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Q & A

Q1: What are the primary applications of dichlorodivinylsilane in materials science?

A1: Dichlorodivinylsilane serves as a crucial starting material for synthesizing Si-B-C-N ceramic precursors. These precursors are particularly interesting due to their ability to form high-performance ceramics upon heat treatment. Research demonstrates that reacting dichlorodivinylsilane with ammonia yields silazanes, while reacting it with cyanamide forms silylcarbodiimides []. These reactions are nearly quantitative, showcasing the compound's efficiency. Further polymerization of these products with borane dimethyl sulfide results in solid Si-B-C-N-H polymers []. Upon controlled pyrolysis, these polymers transform into Si-B-C-N ceramics, exhibiting desirable properties like high-temperature stability and unique phase compositions depending on the initial B/N ratio [].

Q2: How does the molecular structure of dichlorodivinylsilane contribute to its reactivity?

A2: The presence of both chlorine atoms and vinyl groups in dichlorodivinylsilane dictates its reactivity. The chlorine atoms, being good leaving groups, facilitate substitution reactions with nucleophiles like ammonia and cyanamide []. This allows for the incorporation of nitrogen into the molecular structure, crucial for generating the preceramic polymers. The vinyl groups (-CH=CH2) are susceptible to hydroboration reactions, leading to the formation of Si-B-C-N-H polymers with borane dimethyl sulfide []. These structural features make dichlorodivinylsilane an ideal building block for complex organosilicon polymers.

Q3: Can dichlorodivinylsilane be used to synthesize compounds beyond ceramic precursors?

A3: Yes, dichlorodivinylsilane acts as a versatile starting material in organosilicon chemistry. One fascinating application lies in synthesizing sila-analogues of bioactive compounds. For instance, researchers have utilized dichlorodivinylsilane to create silicon-containing analogues of spiro[indane-1,4'-piperidine] derivatives, which are known high-affinity, selective σ ligands []. This involved multi-step synthesis starting with dichlorodivinylsilane to ultimately replace the carbon spirocenter with a silicon atom []. These sila-analogues exhibit modified pharmacological properties, highlighting the potential of dichlorodivinylsilane in medicinal chemistry.

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